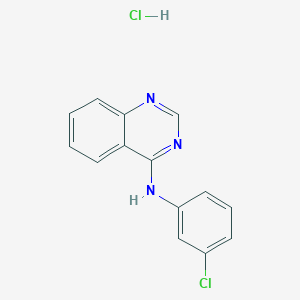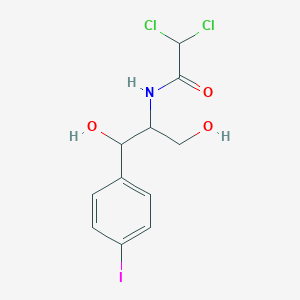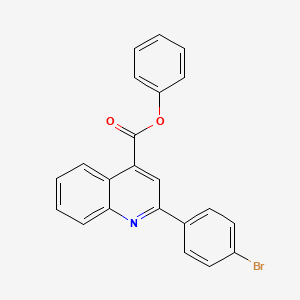
Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde to form a Schiff base, which is then subjected to a Doebner reaction to yield the corresponding quinoline derivative . The quinoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring . Finally, the carboxylate group is introduced through an esterification reaction with phenyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group in the precursor compounds can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C, CuI)
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)
Reduction Reactions: Reducing agents (Pd/C, hydrogen gas), solvents (ethanol, methanol)
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups
Oxidation Reactions: Quinoline N-oxide derivatives
Reduction Reactions: Aminoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial agent.
Cancer Research: Quinoline derivatives, including this compound, have been investigated for their anticancer properties.
Material Science: This compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: It can serve as a probe for studying various biological processes, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound can inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis and death . For its anticancer activity, the compound can inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Phenyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom, which may affect its biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can influence their reactivity and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring instead of a quinoline ring and exhibit different biological activities, such as antifungal and antiviral properties.
This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
355433-69-1 |
|---|---|
Molekularformel |
C22H14BrNO2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
phenyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H14BrNO2/c23-16-12-10-15(11-13-16)21-14-19(18-8-4-5-9-20(18)24-21)22(25)26-17-6-2-1-3-7-17/h1-14H |
InChI-Schlüssel |
ZTWWRNLTLUPPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


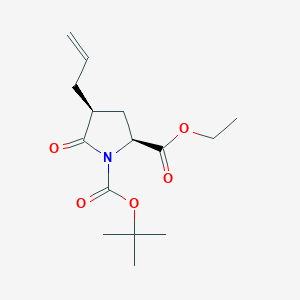
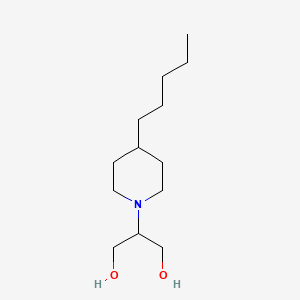
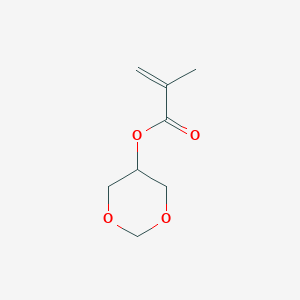
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
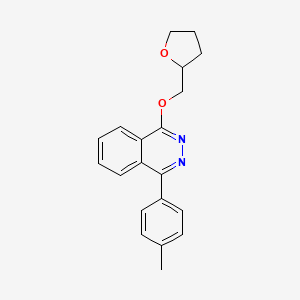
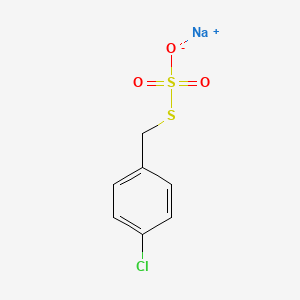
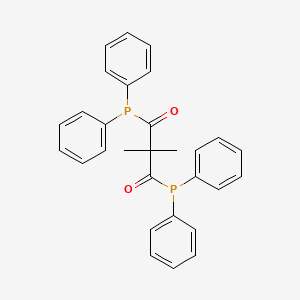
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
